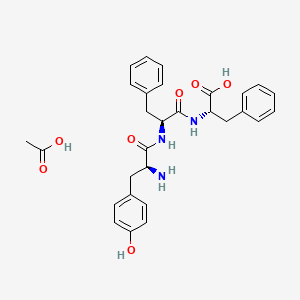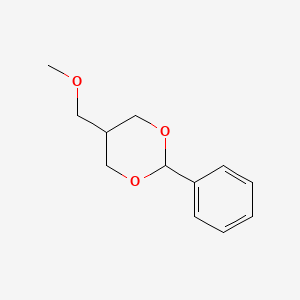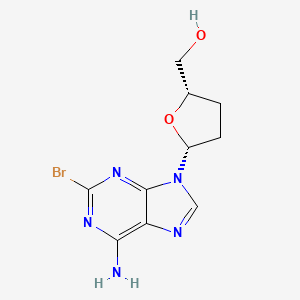
2-(Acetylamino)-4-(hydroxymethylphosphinyl)butanoic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl Glufosinate Sodium is a derivative of glufosinate, a non-selective herbicide widely used in agriculture. This compound is known for its role in inhibiting glutamine synthetase, an enzyme crucial for the production of glutamine and ammonia detoxification. It is utilized in various scientific research applications due to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Glufosinate Sodium typically involves the acetylation of glufosinate. The process begins with glufosinate, which is reacted with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of N-Acetyl Glufosinate Sodium involves large-scale acetylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl Glufosinate Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to its primary amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Acetyl Glufosinate Sodium is extensively used in scientific research due to its versatile properties:
Mecanismo De Acción
N-Acetyl Glufosinate Sodium exerts its effects primarily by inhibiting glutamine synthetase. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism. The compound’s action is light-dependent, with reactive oxygen species formation playing a crucial role in its herbicidal activity. The inhibition of glutamine synthetase disrupts photorespiration, carbon assimilation, and electron flow in photosystem II, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Glufosinate: The parent compound, widely used as a herbicide.
Glyphosate: Another non-selective herbicide with a similar mode of action.
N-Acetyl Glyphosate: A derivative of glyphosate with similar properties
Uniqueness: N-Acetyl Glufosinate Sodium is unique due to its acetylated structure, which enhances its stability and bioavailability.
Propiedades
Fórmula molecular |
C7H12NNa2O5P |
|---|---|
Peso molecular |
267.13 g/mol |
Nombre IUPAC |
disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Clave InChI |
MXZGHOPHLLPFJZ-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[2-[(Z)-but-2-enyl]-4-oxocyclopentyl]acetate](/img/structure/B13838257.png)

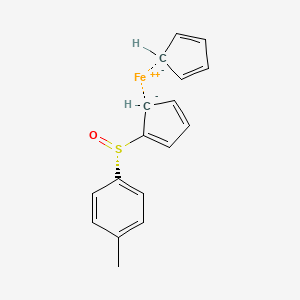
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)


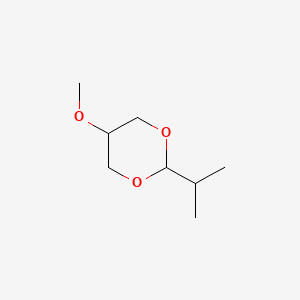

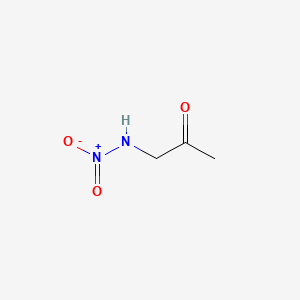
![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)
